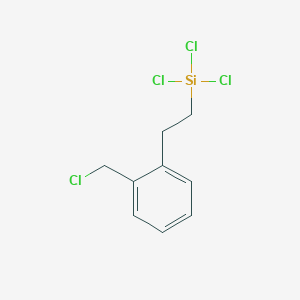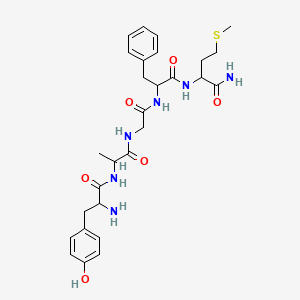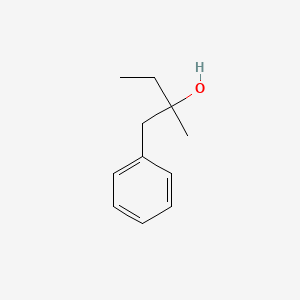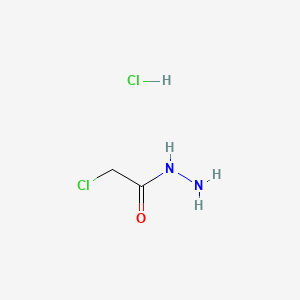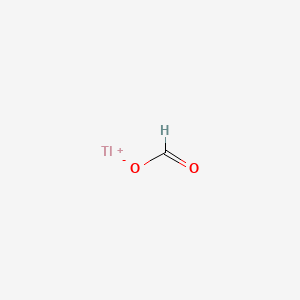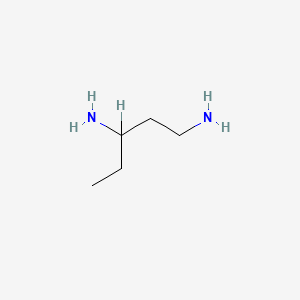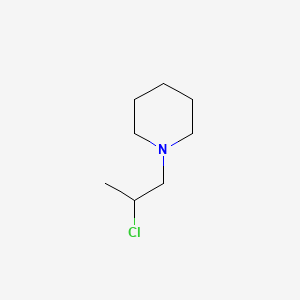![molecular formula C7H13N B1584311 Octahydrocyclopenta[c]pyrrole CAS No. 5661-03-0](/img/structure/B1584311.png)
Octahydrocyclopenta[c]pyrrole
Descripción general
Descripción
Octahydrocyclopenta[c]pyrrole is an organic compound with the molecular formula C7H13N . It is a heterocyclic compound containing a five-membered ring fused with a nitrogen-containing ring. This compound is also known as 3-azabicyclo[3.3.0]octane . It is a significant intermediate in the synthesis of various biologically active compounds, including pharmaceuticals .
Aplicaciones Científicas De Investigación
Octahydrocyclopenta[c]pyrrole has a wide range of applications in scientific research:
Mecanismo De Acción
Safety and Hazards
Octahydrocyclopenta[c]pyrrole is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects . Precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing octahydrocyclopenta[c]pyrrole involves the hydrogenation of 1,2-dicyanocyclo-1-pentene . This process typically requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions . Another method involves the Dieckmann cyclization of diethyl or dimethyl adipate, followed by cyanohydrin formation and reduction of an intermediate cyclic amide or imide .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production . The use of robust catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Octahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Imides, amides.
Reduction: Amines.
Substitution: N-substituted derivatives.
Comparación Con Compuestos Similares
Octahydrocyclopenta[c]pyrrole can be compared with other similar heterocyclic compounds:
- Cyclo8pyrrole : This compound is an expanded porphyrin with strong supramolecular complex-forming abilities. It is structurally similar to this compound but has different electronic properties and applications.
Pyrrole: Unlike this compound, pyrrole is an aromatic five-membered ring with one nitrogen atom.
Pyridine: Pyridine is a six-membered aromatic ring with one nitrogen atom.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various biologically active molecules. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for harnessing its full potential in scientific research and industrial applications.
Propiedades
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-4-8-5-7(6)3-1/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHVXJZEHGSWQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972049 | |
| Record name | Octahydrocyclopenta[c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5661-03-0 | |
| Record name | Octahydrocyclopenta[c]pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5661-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydrocyclopenta(c)pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005661030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octahydrocyclopenta[c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octahydrocyclopenta[c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes octahydrocyclopenta[c]pyrrole interesting for drug development?
A: Research suggests that this compound derivatives can act as triple reuptake inhibitors (TRIs), meaning they can simultaneously inhibit the reuptake of serotonin, norepinephrine, and dopamine in the brain. [] This makes them potentially valuable for treating conditions like depression, as current TRIs often show limited efficacy or unwanted side effects. []
Q2: Besides its potential as a TRI, are there other applications of this compound in medicinal chemistry?
A: Yes, research has also explored the use of this compound derivatives as potential antibacterial and antitubercular agents. [] Specifically, these compounds have demonstrated promising in vitro activity against Mycobacterium tuberculosis and various drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). []
Q3: How do these this compound-based antimicrobials work?
A: Studies suggest that the hydroxyl group in the this compound ring plays a crucial role in the antimicrobial activity. Docking studies indicate that this hydroxyl group interacts with a specific hydrophobic pocket in the bacterial ribosome, similar to the mechanism of action of linezolid, a known oxazolidinone antibiotic. [] This interaction inhibits bacterial protein synthesis, ultimately leading to bacterial death.
Q4: What are the implications of this compound's structure for its activity and potential as a drug?
A: The structure of this compound, particularly the presence of chiral centers, allows for the synthesis of various stereoisomers. This is crucial because different stereoisomers can exhibit distinct biological activities. For instance, in the development of oxazolidinone antimicrobial agents, researchers observed variations in potency against M. tuberculosis depending on the stereochemistry of the hydroxyl group in the this compound moiety. [] Understanding the structure-activity relationship is vital for optimizing the desired pharmacological properties and minimizing potential side effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


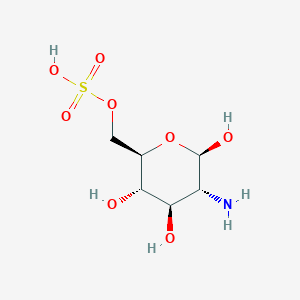
![Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate](/img/structure/B1584230.png)
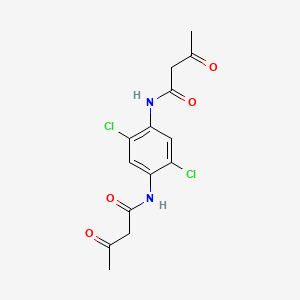
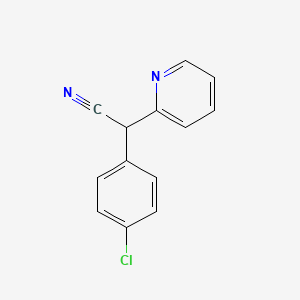
![2-[N-(2-Cyanoethyl)anilino]ethyl acetate](/img/structure/B1584233.png)


